molecular formula C14H14N4O3 B5149043 N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide

N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide

Cat. No. B5149043
M. Wt: 286.29 g/mol
InChI Key: OEALTUIFWQRUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide, also known as PPCH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process, which involves the reaction of 2-pyrazinecarbohydrazide with 2-phenoxypropanoic acid. PPCH has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes. N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to reduce the levels of ROS in cells, which can cause oxidative stress and damage to cellular components. Additionally, N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to reduce inflammation and oxidative stress in cells, which can help to protect them from damage. In animal studies, N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and improving cognitive function.

Advantages and Limitations for Lab Experiments

N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for researchers. Additionally, N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to have low toxicity, making it a safe option for use in cell and animal studies. However, there are also some limitations to the use of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its efficacy in treating various diseases.

Future Directions

There are several future directions for research on N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide. One potential area of research is the development of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide-based drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide in humans. Finally, more research is needed to fully understand the mechanism of action of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide involves a multistep process that begins with the reaction of 2-pyrazinecarbohydrazide with 2-phenoxypropanoic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide. This method of synthesis has been optimized to achieve high yields of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide, making it a cost-effective and efficient method for producing this compound.

Scientific Research Applications

N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide is in the field of medicine. N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

N'-(2-phenoxypropanoyl)pyrazine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-10(21-11-5-3-2-4-6-11)13(19)17-18-14(20)12-9-15-7-8-16-12/h2-10H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEALTUIFWQRUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)C1=NC=CN=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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